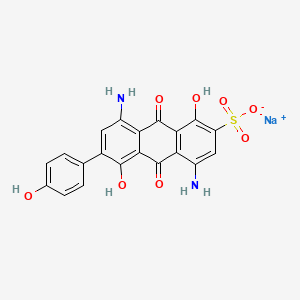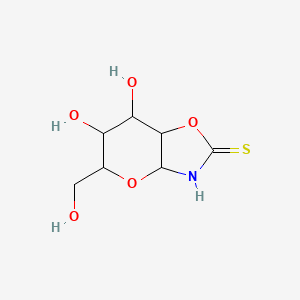
Mu-Thiolglucoxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mu-Thiolglucoxazoline is a synthetic compound with the molecular formula C7H11NO5S. It consists of 11 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mu-Thiolglucoxazoline involves the formation of a thiazoline ring, which is a common building block in organic synthesis . The synthetic route typically includes the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. For example, one method involves the cyclization of a thioamide with an α-halo ketone in the presence of a base to form the thiazoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The choice of solvents, catalysts, and purification techniques would be crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Mu-Thiolglucoxazoline can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiazoline ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Mu-Thiolglucoxazoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Mu-Thiolglucoxazoline involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with protein synthesis or cell wall formation . The compound’s sulfur and nitrogen atoms can form strong interactions with metal ions and other biomolecules, leading to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Mu-Thiolglucoxazoline can be compared with other thiazole and oxazoline derivatives:
Thiazole: Thiazole compounds are known for their antimicrobial, anticancer, and anti-inflammatory activities.
Oxazoline: Oxazoline derivatives are used in various applications, including as chiral ligands in asymmetric synthesis.
Similar Compounds
Thiazole: Sulfathiazole, ritonavir, abafungin.
Oxazoline: Linezolid, tedizolid.
This compound stands out due to its unique combination of sulfur and nitrogen atoms in the thiazoline ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5438-35-7 |
|---|---|
Molekularformel |
C7H11NO5S |
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
6,7-dihydroxy-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydropyrano[2,3-d][1,3]oxazole-2-thione |
InChI |
InChI=1S/C7H11NO5S/c9-1-2-3(10)4(11)5-6(12-2)8-7(14)13-5/h2-6,9-11H,1H2,(H,8,14) |
InChI-Schlüssel |
PZFICWFDJJJRHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C2C(O1)NC(=S)O2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


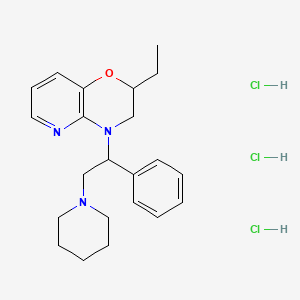
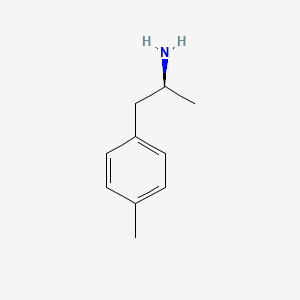
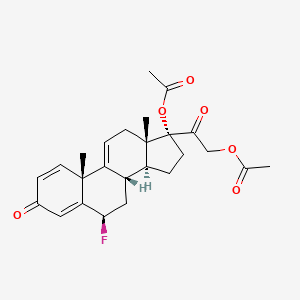



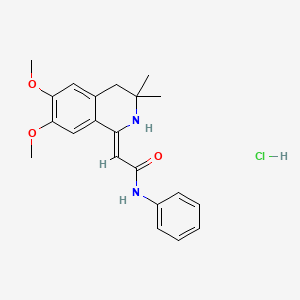
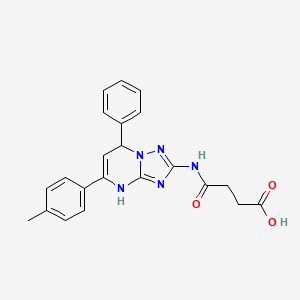
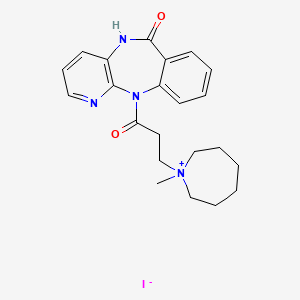
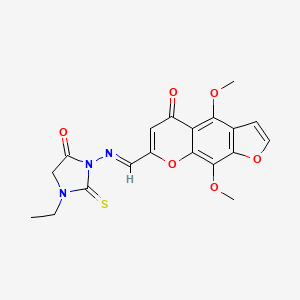
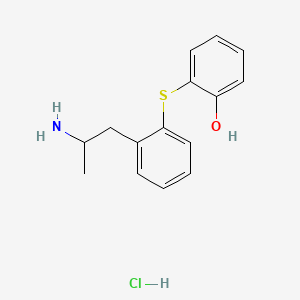
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)

